6-bromo-N-(4-pyrrolidin-1-ylphenyl)quinazolin-4-amine
Overview
Description
6-bromo-N-(4-pyrrolidin-1-ylphenyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(4-pyrrolidin-1-ylphenyl)quinazolin-4-amine typically involves multiple steps, starting from anthranilic acid. The process includes acylation, bromination, hydrolysis, ring formation, and substitution reactions . For instance, anthranilic acid can be acylated and then brominated to introduce the bromo group. Subsequent hydrolysis and cyclization steps form the quinazoline ring, followed by substitution with 4-pyrrolidin-1-ylphenylamine .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often utilize phase-transfer catalysis and microwave-assisted reactions to enhance reaction efficiency and yield . These methods allow for the large-scale synthesis of compounds with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(4-pyrrolidin-1-ylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinazoline ring or the pyrrolidine moiety.
Reduction: Typically used to reduce any nitro groups present in the compound.
Substitution: Halogen substitution reactions are common, where the bromo group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazoline N-oxides, while substitution reactions can yield various quinazoline derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its anti-cancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-bromo-N-(4-pyrrolidin-1-ylphenyl)quinazolin-4-amine involves its interaction with molecular targets such as receptor tyrosine kinases. These interactions can inhibit cell growth and induce apoptosis in cancer cells . The compound’s structure allows it to bind effectively to these targets, disrupting key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 6-bromo-2-cyclopropyl quinazoline-4(3H)-one
- N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine .
Uniqueness
What sets 6-bromo-N-(4-pyrrolidin-1-ylphenyl)quinazolin-4-amine apart is its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a promising candidate for further development in therapeutic applications .
Properties
IUPAC Name |
6-bromo-N-(4-pyrrolidin-1-ylphenyl)quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4/c19-13-3-8-17-16(11-13)18(21-12-20-17)22-14-4-6-15(7-5-14)23-9-1-2-10-23/h3-8,11-12H,1-2,9-10H2,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHUJOLFLLKBES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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